"methyl quinoline-5-carboxylate chemical properties"
"methyl quinoline-5-carboxylate chemical properties"
Chemical Properties, Synthesis, and Medicinal Chemistry Applications
Abstract
Methyl quinoline-5-carboxylate (CAS 16675-62-0) represents a critical scaffold in medicinal chemistry, serving as a bifurcated building block that offers distinct reactivity at the quinoline nitrogen, the carbocyclic ring (C5/C8 positions), and the ester functionality. This guide provides a comprehensive technical analysis of its physicochemical properties, scalable synthetic protocols, and reactivity profiles, specifically tailored for drug discovery workflows targeting kinase inhibition and infectious disease therapeutics.
Part 1: Molecular Architecture & Physicochemical Profile[1]
The physicochemical behavior of methyl quinoline-5-carboxylate is governed by the electronic push-pull system between the electron-deficient pyridine ring and the electron-withdrawing ester substituent on the benzene ring.
Structural Properties Table[1]
| Property | Value / Description |
| CAS Number | 16675-62-0 |
| IUPAC Name | Methyl quinoline-5-carboxylate |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 70–74 °C (Experimental range) |
| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water |
| pKa (Conjugate Acid) | ~4.2 (Estimated; reduced basicity vs. quinoline due to ester) |
| LogP | ~2.3 (Predicted) |
Electronic Distribution Analysis
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Nitrogen (N1): The lone pair remains available for protonation or coordination, though its basicity is slightly attenuated by the inductive effect of the C5-ester.
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C5 Position: The ester attachment point.[1] This position is sterically crowded (peri-interaction with C4-H), influencing the rotational barrier of the ester group.
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C8 Position: The most electron-rich site remaining on the carbocyclic ring, making it the primary target for electrophilic aromatic substitution (SEAr) if forced.
Part 2: Synthetic Pathways & Scalability
Two primary protocols are recommended depending on scale and available starting materials.
Protocol A: Acid-Catalyzed Fischer Esterification (Scalable)
This is the industry-standard method for multi-gram synthesis, utilizing commercially available quinoline-5-carboxylic acid.[1]
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Reagents: Quinoline-5-carboxylic acid (1.0 eq), Methanol (Solvent/Reactant), H₂SO₄ (Cat.[1] 0.5 eq).
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Conditions: Reflux, 12–18 hours.[1]
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Workup: Neutralization with NaHCO₃, extraction with DCM.
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Yield: typically 85–95%.[1]
Protocol B: CDI-Mediated Esterification (Mild)
Preferred for small-scale, high-purity needs or when avoiding strong acids.[1]
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Activation: Dissolve quinoline-5-carboxylic acid in anhydrous THF. Add 1.1 eq of 1,1'-Carbonyldiimidazole (CDI).[1][2] Stir at RT for 2 hours (CO₂ evolution observed).
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Nucleophilic Attack: Add excess Methanol (5.0 eq) and catalytic DBU. Heat to 50°C for 4 hours.
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Purification: Silica gel chromatography (Hexane/EtOAc).
Synthesis Workflow Diagram
Caption: Comparative synthetic routes showing acid-catalyzed vs. imidazole-activated pathways.
Part 3: Reactivity & Functionalization[1]
The scaffold offers three distinct vectors for chemical modification, essential for Structure-Activity Relationship (SAR) studies.
Functionalization Logic
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Vector 1 (Ester Transformation): The methyl ester is a "mask" for the acid or a precursor to amides/hydrazides.[1]
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Vector 2 (Ring Oxidation): The Nitrogen atom can be oxidized to the N-oxide, altering the electronic bias of the ring and enabling C2-functionalization via Boekelheide rearrangement or C-H activation.
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Vector 3 (Reduction): Reduction of the ester to the benzylic alcohol provides a handle for ether synthesis or conversion to a halomethyl group.[1]
Key Experimental Protocols
A. Hydrazide Formation (Scaffold Extension)
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Purpose: Precursor for 1,3,4-oxadiazole heterocycles (common in kinase inhibitors).
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Protocol: Suspend methyl quinoline-5-carboxylate in Ethanol (0.5 M). Add Hydrazine hydrate (5.0 eq).[1] Reflux for 6 hours. Cool to precipitate the carbohydrazide product.[1][3]
B. Reduction to Alcohol (Linker Synthesis) [1]
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Reagent: LiAlH₄ (Lithium Aluminum Hydride) or DIBAL-H.[1]
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Note: NaBH₄ is generally insufficient for this ester without Lewis acid activation.[1]
-
Protocol: Add ester to LiAlH₄ (1.5 eq) in anhydrous THF at 0°C. Warm to RT. Quench via Fieser method.
Reactivity Map[1]
Caption: Divergent synthesis map illustrating key transformations of the ester and quinoline core.
Part 4: Medicinal Chemistry Applications[1][2][6][7][8][9][10]
Methyl quinoline-5-carboxylate is rarely the final drug; it is a high-value intermediate.[1]
Pharmacophore Utility
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Kinase Inhibition: The quinoline nitrogen functions as a hydrogen bond acceptor in the hinge region of ATP-binding pockets. The 5-position vector allows the molecule to exit the pocket towards the solvent front, a common strategy to improve solubility and selectivity.
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Infectious Disease: Derivatives of quinoline-5-carboxylic acid have shown efficacy against Plasmodium falciparum (Malaria) and various viral proteases.[1] The planarity of the system allows for DNA intercalation.[1]
Case Study: Hydrazide-Based Antivirals
Reaction with aldehydes yields acylhydrazones, a class of compounds investigated for iron-chelating properties and inhibition of metalloenzymes. The rigidity of the quinoline spacer (positions 1 and 5) provides a fixed geometry distinct from the more flexible benzyl analogues.
Part 5: Analytical Characterization
Representative 1H NMR Profile (CDCl₃, 400 MHz)
Note: Chemical shifts are approximate based on the parent acid and ester electronic effects.
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment Logic |
| C2-H | 8.95 | dd | 1H | Deshielded by adjacent Nitrogen.[1] |
| C4-H | 8.60 | d | 1H | Peri-interaction with ester; deshielded.[1] |
| C8-H | 8.25 | d | 1H | Typical aromatic deshielding.[1] |
| C3-H | 7.45 | dd | 1H | Most shielded aromatic proton.[1] |
| C6/C7 | 7.60 – 7.80 | m | 2H | Overlapping aromatic multiplet.[1] |
| -OCH₃ | 4.02 | s | 3H | Characteristic methyl ester singlet.[1] |
Mass Spectrometry[1]
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Ionization Mode: ESI (+)
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Molecular Ion: [M+H]⁺ = 188.2 m/z[1]
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Fragmentation: Loss of -OCH₃ (31 Da) and -CO (28 Da) is common in MS/MS.[1]
Part 6: Safety & Handling
GHS Classification:
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Signal Word: Warning
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Hazard Statements:
Handling Protocols:
-
PPE: Nitrile gloves and safety glasses are mandatory.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if storing for long periods to prevent hydrolysis, though the ester is relatively stable.[1]
-
Spill: Absorb with sand/vermiculite; neutralize surfaces with weak bicarbonate solution if acid hydrolysis is suspected.[1]
References
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Synthesis of Quinoline Derivatives: Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 2020.[1]
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Reaction Scope & Kinetics: Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines. PubMed Central, 2022.[1] (Provides comparative ester reactivity context).
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Medicinal Applications: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs. RSC Advances, 2022.[1]
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NMR Characterization: Synthesis and NMR spectroscopic characteristics of novel polysubstituted quinolines. Clockss, 2021.
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General Properties: Quinoline - PubChem Compound Summary. National Library of Medicine.[1]
